molecular formula C26H43BrO9 B116624 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide CAS No. 81058-27-7

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

Cat. No.: B116624
CAS No.: 81058-27-7
M. Wt: 579.5 g/mol
InChI Key: BSDBCYHGMPHOAL-SFFUCWETSA-N
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Description

2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide (CAS: 81058-27-7) is a protected glycosyl bromide derivative used extensively in carbohydrate chemistry and pharmaceutical synthesis. Its molecular formula is C₂₆H₄₃BrO₉, with a molecular weight of 579.518 g/mol . The compound features four pivaloyl (2,2-dimethylpropanoyl) groups that protect hydroxyl positions on the glucose backbone, rendering it highly sterically hindered. This steric bulk is critical in directing glycosylation reactions toward desired products while suppressing side reactions like orthoester formation .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDBCYHGMPHOAL-SFFUCWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020960
Record name α-​D-​Glucopyranosyl bromide, 2,​3,​4,​6-​tetrakis(2,​2-​dimethylpropanoate)
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Molecular Weight

579.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81058-27-7
Record name α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81058-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-​D-​Glucopyranosyl bromide, 2,​3,​4,​6-​tetrakis(2,​2-​dimethylpropanoate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis and Glycosylation

The compound is primarily utilized as a glycosyl donor in the Koenigs-Knorr glycosylation method, which is known for its efficiency in forming glycosidic bonds. It exhibits a lower tendency to form orthoester side products compared to traditional glycosyl donors like acetobromoglucose, making it a preferred choice for synthesizing complex carbohydrates.

Key Applications:

  • Synthesis of Glycosides :
    • Used to prepare glucosylated monoterpenoids, such as rhodiolosides A and D .
    • Demonstrated effectiveness in regioselective glycosylation reactions when used with boronic acid catalysts .
  • Intermediate for Pharmaceuticals :
    • Serves as an intermediate in the synthesis of SGLT2 inhibitors such as Canagliflozin and Empagliflozin . These compounds are crucial in treating type 2 diabetes.
  • Glycosylation Reactions :
    • Exhibits high yields (up to 96%) in regioselective glycosylation reactions when combined with various acceptors under optimized conditions . For instance, the reaction with methyl α-L-fucopyranoside yielded a 3-O-glycosylated product effectively.

Summary of Glycosylation Reactions

Reaction ConditionsGlycosyl DonorGlycosyl AcceptorYield (%)Reference
Ag2O promoter, MeCNThis compoundMethyl α-L-fucopyranoside91%
Boronic Acid CatalystThis compoundVarious acceptorsUp to 96%
Standard Koenigs-KnorrAcetobromoglucoseMethyl β-D-galactopyranoside~80%

Case Studies

  • Boronic Acid-Catalyzed Glycosylation :
    In a study conducted by Shimada et al., the use of boronic acid as a catalyst significantly improved the yield of glycosylated products when utilizing this compound as a donor. The study highlighted the versatility of this compound in synthesizing various glycosides with high regioselectivity and yield .
  • Synthesis of SGLT2 Inhibitors :
    The compound has been identified as an intermediate in the synthesis pathways of SGLT2 inhibitors like Canagliflozin and Empagliflozin. Its role in these syntheses underscores its importance in pharmaceutical applications aimed at managing diabetes .

Comparison with Similar Compounds

Key Properties :

  • Physical Form : White crystalline powder .
  • Applications : Intermediate in synthesizing Dapagliflozin (a sodium-glucose cotransporter-2 inhibitor) and other glycosides .
  • Reactivity : Activated by silver salts (e.g., Ag₂CO₃) for glycosidic bond formation .

Comparison with Structural Analogs

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide

  • Molecular Formula : C₁₄H₁₉BrO₉; MW : 411.20 g/mol .
  • Protecting Groups : Acetyl (less bulky than pivaloyl).
  • Reactivity: Prone to orthoester formation during Koenigs-Knorr glycosylation, reducing glycoside yields .

2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl Bromide

  • Molecular Formula : C₃₄H₂₇BrO₉; MW : 659.48 g/mol .
  • Protecting Groups : Benzoyl (aromatic, moderately bulky).
  • Reactivity : Higher thermal stability than acetyl derivatives; used in syntheses requiring harsh conditions (e.g., steviol glycosides) .
  • Applications : Specialized glycosylations and polyether synthesis .

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide

  • Molecular Formula : C₃₄H₃₅BrO₅; MW : 603.55 g/mol .
  • Protecting Groups : Benzyl ethers (stable under acidic/basic conditions).
  • Reactivity: Ether-protected derivatives require distinct deprotection strategies (e.g., hydrogenolysis) .
  • Applications : Useful in multi-step syntheses where orthogonal protection is needed .

Comparative Analysis

Steric and Electronic Effects

Compound Protecting Group Steric Bulk Orthoester Suppression Glycoside Yield
Tetra-O-pivaloyl (Pivaloyl) 2,2-dimethylpropanoyl High High >80%
Tetra-O-acetyl (Acetyl) Acetyl Low Low 50–60%
Tetra-O-benzoyl (Benzoyl) Benzoyl Moderate Moderate 60–70%

Key Findings :

  • Pivaloyl’s tert-butyl groups sterically hinder nucleophilic attack at the acyloxonium carbon, minimizing orthoester formation .
  • Acetylated derivatives are more reactive but less selective, necessitating careful reaction optimization .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Tetra-O-pivaloyl 579.52 Not reported Low in polar solvents
Tetra-O-acetyl 411.20 128–131 Moderate in DCM/THF
Tetra-O-benzoyl 659.48 128–131 Low in water

Key Insights :

  • Higher molecular weight correlates with reduced solubility in polar solvents (e.g., pivaloyl vs. acetyl) .

Research Advancements

  • Orthoester Suppression : Pivaloyl derivatives enable efficient glycoside formation without silver oxide promoters, reducing reagent costs .
  • Thermal Stability: Benzoylated compounds tolerate higher temperatures (up to 130°C), enabling reactions in non-polar solvents .

Biological Activity

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a glycosyl donor compound with significant implications in organic synthesis and potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C26H43BrO9
  • Molecular Weight : 579.53 g/mol
  • CAS Number : 81058-27-7
  • Appearance : White to off-white solid
  • Solubility : Sparingly soluble in chloroform; specific solubility data in water is not extensively documented.

This compound primarily functions as a glycosyl donor in glycosylation reactions. Its structure features four pivaloyl groups that enhance its reactivity by protecting hydroxyl groups on the glucopyranose unit. The compound's bromide group facilitates the formation of glycosidic bonds with various acceptors, making it valuable in synthesizing complex oligosaccharides and glycoconjugates.

Biological Activity

While direct biological activities of this compound are not extensively documented, it plays a crucial role in synthesizing biologically active compounds. For instance:

  • SGLT2 Inhibition : The compound is involved in the synthesis of Canagliflozin, an SGLT2 inhibitor used for managing type 2 diabetes. This class of drugs works by inhibiting glucose reabsorption in the kidneys, leading to lower blood glucose levels.
  • Antioxidant and Anti-inflammatory Effects : Derivatives synthesized from this compound have been reported to exhibit pharmacological properties such as antioxidant and anti-inflammatory effects. These activities are particularly noted in glucosylated monoterpenoids like rhodiolosides A and D.

Research Applications

The compound is widely utilized in various scientific fields:

  • Organic Synthesis : It serves as a key intermediate for synthesizing oligosaccharides and glycoconjugates.
  • Pharmaceutical Development : Its role in producing SGLT2 inhibitors highlights its importance in diabetes treatment.
  • Biochemical Studies : The compound aids in studying carbohydrate chemistry and the synthesis of complex polysaccharides .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeReactivity ProfileUse Case
This compoundTetra-O-pivaloylatedLower tendency for orthoester formationGlycosylation reactions
2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromideTetra-O-benzoylatedHigher solubility but similar reactivityGlycosidic bond formation
AcetobromoglucoseAcetate protectedHigher tendency for orthoester side productsTraditional glycosylation donor
Per-O-acetyl-alpha-D-glucopyranosyl bromideAcetate protectedLess steric hindranceGlycosidic bond formation

Case Studies

  • Synthesis of Glucosylated Monoterpenoids :
    Research has demonstrated the successful use of this compound in synthesizing glucosylated derivatives that exhibit notable antioxidant properties. These compounds were evaluated for their potential therapeutic effects against oxidative stress-related diseases .
  • Glycosylation Reactions :
    In a study focusing on glycosylation methodologies, the compound was utilized to produce various oligosaccharides. The results indicated efficient glycosidic bond formation under optimized conditions, showcasing its utility as a glycosyl donor in complex carbohydrate synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide?

  • The synthesis typically involves sequential protection of hydroxyl groups on glucose with pivaloyl (2,2-dimethylpropanoyl) groups, followed by bromination at the anomeric position. Key steps include:

  • Using pivaloyl chloride under basic conditions (e.g., pyridine or DMAP) to achieve regioselective acylation .
  • Bromination via HBr/acetic acid or treatment with bromine in the presence of a Lewis acid (e.g., BF₃·Et₂O) to generate the α-anomeric bromide .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Q. How is the anomeric configuration (α/β) confirmed for this compound?

  • NMR Spectroscopy : The coupling constant (J1,2J_{1,2}) in 1^1H NMR distinguishes α- (3–4 Hz) and β-anomers (7–8 Hz). For α-bromides, the axial C1-Br bond in the 4C1^4C_1 chair conformation results in a smaller J1,2J_{1,2} .
  • X-ray Crystallography : Resolves the 3D structure, confirming the 4C1^4C_1 conformation and anomeric bromide orientation .

Q. What challenges arise during purification, and how are they addressed?

  • Byproduct Formation : Competing β-anomer or elimination products may form. These are minimized by controlling reaction temperature (0–25°C) and using anhydrous conditions .
  • Chromatographic Separation : Silica gel chromatography with non-polar solvents (e.g., hexane/acetone) effectively resolves α/β anomers .

Advanced Research Questions

Q. How do steric effects from pivaloyl groups influence glycosylation reactivity?

  • The bulky pivaloyl groups hinder nucleophilic attack at the anomeric center, reducing reaction rates. This necessitates:

  • Activated Donors : Use of AgOTf or BF₃·Et₂O to stabilize oxocarbenium intermediates .
  • High-Polarity Solvents : Dichloromethane or acetonitrile improves solubility and charge separation .
    • Steric shielding can also bias glycosylation toward less hindered acceptors, enabling regioselective coupling .

Q. What mechanistic insights explain transannular participation in reactions involving this compound?

  • Sulfur Participation : In thio-analogues (e.g., 5-thioglucose derivatives), the ring sulfur atom can stabilize intermediates via transannular interactions, altering stereochemical outcomes. This is validated by NMR and computational studies .
  • Pivaloyl Group Effects : The electron-withdrawing pivaloyl groups may polarize the glycosidic bond, accelerating bromide displacement while suppressing side reactions like hydrolysis .

Q. How is this compound applied in synthesizing complex glycoconjugates?

  • Glycosyl Donor in Oligosaccharide Synthesis : It serves as a stable donor for constructing β-(1→3)-glucan analogues via Koenigs-Knorr conditions (e.g., Ag₂CO₃ catalysis) .
  • Thioglycoside Preparation : Reacts with thiols (e.g., 4-cyanobenzenethiol) to form thioglycosides, which inhibit immune receptors like Dectin-1 .
  • Conjugation Chemistry : The bromide can be displaced by amines or azides for bioconjugation, though pivaloyl deprotection (e.g., NaOMe/MeOH) is often required post-coupling .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates?

  • TLC Monitoring : Hexane/acetone (3:7) or toluene/acetone (4:1) systems track reaction progress .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .
  • Polarimetry : Monitors optical rotation to detect anomeric purity .

Q. How are competing side reactions (e.g., elimination or hydrolysis) mitigated?

  • Low-Temperature Bromination : Reduces elimination by stabilizing the oxocarbenium intermediate .
  • Anhydrous Conditions : Rigorous drying of solvents (molecular sieves) and reagents prevents hydrolysis .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
Reactant of Route 2
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

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